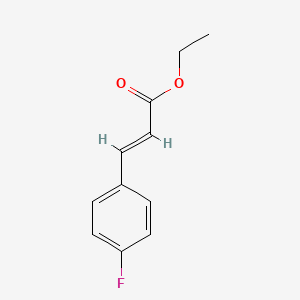

ethyl (2E)-3-(4-fluorophenyl)acrylate

Descripción

The exact mass of the compound ethyl (2E)-3-(4-fluorophenyl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl (2E)-3-(4-fluorophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2E)-3-(4-fluorophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-3-(4-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAXNPTZJKKUGO-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Molecular Structure of Ethyl (2E)-3-(4-fluorophenyl)acrylate

Introduction

Ethyl (2E)-3-(4-fluorophenyl)acrylate, a member of the substituted cinnamic acid ester family, is a pivotal chemical intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and materials with specialized properties. Its structure, characterized by a fluorinated phenyl ring conjugated with an acrylate moiety, imparts unique electronic and steric properties that are leveraged in complex molecular architectures. A thorough understanding of its three-dimensional structure and spectroscopic signature is paramount for researchers in synthetic chemistry and drug development.

This guide provides a comprehensive exploration of the molecular structure of ethyl (2E)-3-(4-fluorophenyl)acrylate. We will delve into its synthesis and purification, followed by a detailed analysis of its structure using modern spectroscopic and analytical techniques. The causality behind experimental choices and the interpretation of data will be emphasized to provide a holistic and practical understanding for scientific professionals.

| Compound Identifier | Value |

| Chemical Name | Ethyl (2E)-3-(4-fluorophenyl)acrylate |

| Synonyms | (E)-Ethyl-3-(4-fluorophenyl)acrylate, Ethyl 4-fluorocinnamate[1] |

| CAS Number | 352-03-4[2][3][4] |

| Molecular Formula | C₁₁H₁₁FO₂[1][2][4] |

| Molecular Weight | 194.21 g/mol [1] |

Synthesis and Structural Confirmation Workflow

The reliable synthesis and rigorous characterization of the target molecule are intrinsically linked. The chosen synthetic route must yield the desired (E)-isomer selectively, and the analytical workflow must be designed to unequivocally confirm this stereochemistry and overall structure.

Rationale for Synthetic Approach: The Horner-Wadsworth-Emmons Reaction

While several methods exist for the synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous for this target. It offers high stereoselectivity for the (E)-alkene, proceeds under mild conditions, and the water-soluble phosphate byproduct is easily removed during workup, simplifying purification. The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde.

The workflow for synthesizing and characterizing ethyl (2E)-3-(4-fluorophenyl)acrylate is depicted below.

Sources

An In-Depth Technical Guide to Ethyl (2E)-3-(4-fluorophenyl)acrylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Cinnamate

Ethyl (2E)-3-(4-fluorophenyl)acrylate, a fluorinated derivative of ethyl cinnamate, represents a molecule of significant interest in the realms of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique electronic properties, profoundly influencing the molecule's reactivity, bioavailability, and metabolic stability. This guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and potential applications, offering a technical resource for professionals in drug development and chemical research. Cinnamic acid and its esters are recognized for a wide spectrum of pharmacological activities, and their derivatives are pivotal intermediates in the synthesis of various therapeutic agents.[1][2] The presence of the fluoro-substituent in ethyl (2E)-3-(4-fluorophenyl)acrylate makes it a valuable synthon for creating complex biologically active molecules and advanced polymers.[3]

Historical Context and Discovery

While a definitive seminal publication marking the first synthesis of ethyl (2E)-3-(4-fluorophenyl)acrylate is not readily apparent in a singular historical account, its development is intrinsically linked to the broader exploration of fluorinated organic compounds and cinnamic acid derivatives throughout the 20th century. The rise of organofluorine chemistry, driven by the quest for novel therapeutic agents and materials with enhanced properties, naturally led to the synthesis of compounds like ethyl (2E)-3-(4-fluorophenyl)acrylate. Its synthesis builds upon well-established organic reactions, and its existence is a logical step in the systematic modification of cinnamic acid esters to explore structure-activity relationships.

Synthesis and Mechanistic Insights

The synthesis of ethyl (2E)-3-(4-fluorophenyl)acrylate can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two primary and illustrative synthetic pathways are the Fischer-Speier Esterification and the Knoevenagel Condensation.

Fischer-Speier Esterification of (2E)-3-(4-fluorophenyl)acrylic acid

This classical method involves the direct esterification of (2E)-3-(4-fluorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Reaction:

(2E)-3-(4-fluorophenyl)acrylic acid + Ethanol <--> Ethyl (2E)-3-(4-fluorophenyl)acrylate + Water

The reaction is an equilibrium process, and to drive it towards the product, an excess of ethanol is often used, or water is removed as it is formed. A similar procedure is reported for the synthesis of 4-trifluoromethylcinnamic acid ethyl ester, where the corresponding carboxylic acid is refluxed with ethanol and concentrated sulfuric acid.[4]

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2E)-3-(4-fluorophenyl)acrylic acid (1 equivalent).

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 equivalents) to the flask.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Knoevenagel Condensation

An alternative and widely used method is the Knoevenagel condensation, which involves the reaction of 4-fluorobenzaldehyde with a compound containing an active methylene group, such as ethyl acetate, in the presence of a base. A more direct approach in this family of reactions involves the condensation of 4-fluorobenzaldehyde with malonic acid followed by esterification, or directly with a mono-ester of malonic acid. A patented method for the preparation of fluorocinnamic acid involves the reaction of p-fluorobenzaldehyde and propandioic (malonic) acid.[5]

Reaction:

4-fluorobenzaldehyde + Ethyl Malonate --(Base)--> Ethyl (2E)-3-(4-fluorophenyl)acrylate

This reaction is typically catalyzed by a weak base like piperidine or an amine salt.

Experimental Protocol: Knoevenagel-type Condensation

-

Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) and ethyl malonate (1.5 equivalents) in a suitable solvent like toluene or pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine and acetic acid.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and wash with water, dilute hydrochloric acid, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography.

Logical Workflow for Synthesis

Caption: Synthetic routes to Ethyl (2E)-3-(4-fluorophenyl)acrylate.

Physicochemical and Spectroscopic Characterization

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| Melting Point | 34-36 °C (estimated) |

| Boiling Point | 131-132 °C at 15 mmHg |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.65 (d, 1H, J ≈ 16.0 Hz), ~7.50 (m, 2H), ~7.10 (t, 2H, J ≈ 8.7 Hz), ~6.35 (d, 1H, J ≈ 16.0 Hz), 4.25 (q, 2H, J = 7.1 Hz), 1.33 (t, 3H, J = 7.1 Hz) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~167.0, ~163.0 (d, JCF ≈ 250 Hz), ~143.0, ~131.0 (d, JCCF ≈ 3 Hz), ~130.0 (d, JCCF ≈ 8 Hz), ~118.0, ~116.0 (d, JCCF ≈ 22 Hz), ~60.5, ~14.3 |

| Mass Spectrum (EI) | m/z (%): 194 (M⁺), 149, 121, 101 |

Note: The NMR and MS data are predicted based on the analysis of similar compounds and general principles of spectroscopy. Specific values may vary.

Applications in Research and Development

The applications of ethyl (2E)-3-(4-fluorophenyl)acrylate are primarily as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical and Medicinal Chemistry

Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a fluorine atom can enhance these properties through several mechanisms:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to an increased half-life of a drug molecule.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and potency.

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.

Ethyl (2E)-3-(4-fluorophenyl)acrylate serves as a key building block for the synthesis of various pharmacologically active compounds. For instance, it can be a precursor for the synthesis of novel enzyme inhibitors, receptor antagonists, and other therapeutic agents.[6]

Materials Science

In the field of materials science, ethyl acrylate and its derivatives are extensively used in the production of polymers and coatings.[7] The incorporation of fluorinated monomers like ethyl (2E)-3-(4-fluorophenyl)acrylate into polymer chains can impart desirable properties such as:

-

Chemical Resistance: Fluoropolymers are known for their excellent resistance to a wide range of chemicals.

-

Thermal Stability: The high strength of the C-F bond contributes to the thermal stability of the resulting polymers.

-

Low Surface Energy: This property can lead to materials with hydrophobic and oleophobic surfaces, useful for creating self-cleaning and anti-fouling coatings.

Logical Relationship of Applications

Caption: Key application areas of Ethyl (2E)-3-(4-fluorophenyl)acrylate.

Conclusion

Ethyl (2E)-3-(4-fluorophenyl)acrylate is a valuable and versatile molecule with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through well-established chemical transformations, and its unique properties, conferred by the presence of a fluorine atom, make it an attractive building block for the development of novel drugs and advanced materials. This guide has provided a technical overview of its synthesis, characterization, and applications, serving as a foundational resource for researchers and professionals in the field. Further exploration of its biological activities and polymer chemistry applications is warranted to fully unlock its potential.

References

-

Momin, M. I. K., Pawar, S., Koorbanally, N. A., Su, H., & Ramjugernath, D. (2012). 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3049. [Link]

-

Castro Agudelo, N., Buitrago, E., Cobo, J., & Glidewell, C. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1287–1290. [Link]

- Celanese International Corporation. (1985). Process for production of ethyl acrylate. U.S.

-

PrepChem. (n.d.). Synthesis of 4-trifluoromethylcinnamic acid ethyl ester. Retrieved from [Link]

-

Fotopoulos, I., Papaioannou, G. C., & Hadjipavlou-Litina, D. (2022). Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate. Molbank, 2022(2), M1378. [Link]

-

Prakash, O., Kumar, R., & Singh, P. (2025). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. RSC Advances, 15(1), 1-10. [Link]

-

Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1610. [Link]

-

Castro Agudelo, N., Buitrago, E., Cobo, J., & Glidewell, C. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 73(8), 1287-1290. [Link]

-

Lee, S. H., Jung, B. H., Kim, J. H., & Lee, J. H. (2018). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molbank, 2018(4), M1014. [Link]

- Wang, Y. (2012). Preparation method of fluorocinnamic acid.

-

Tuoda Industry Limited. (2025). What is Ethyl Cinnamate Used For?. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]

-

hazelChem. (2018, October 29). cinnamic acid synthesis part 2 (ethyl ester hydrolysis). YouTube. [Link]

-

The Royal Society of Chemistry. (2014). Contents. [Link]

-

de Fátima, A., Modolo, L. V., & Conegero, L. S. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Bioinorganic chemistry and applications, 2019, 3941242. [Link]

-

The Good Scents Company. (n.d.). ethyl 4-methoxycinnamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

-

Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

Sources

- 1. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

physical characteristics of ethyl (2E)-3-(4-fluorophenyl)acrylate

An In-Depth Technical Guide to the Physical Characteristics of Ethyl (2E)-3-(4-fluorophenyl)acrylate

Abstract

Ethyl (2E)-3-(4-fluorophenyl)acrylate is a substituted cinnamate ester with significant interest in synthetic chemistry and drug development. Its utility as a building block for more complex molecules, including various heterocyclic compounds and potential pharmaceutical agents, necessitates a thorough understanding of its fundamental physical properties. This guide provides a comprehensive overview of the key physical and spectroscopic characteristics of ethyl (2E)-3-(4-fluorophenyl)acrylate, offering a foundational dataset for researchers and scientists. The document details its molecular structure, thermal properties, solubility, and spectroscopic signature, underpinned by detailed experimental protocols for verification.

Introduction and Molecular Identity

Ethyl (2E)-3-(4-fluorophenyl)acrylate, a member of the acrylate ester family, is distinguished by a 4-fluorophenyl substituent attached to the β-carbon of the acrylate system. The "(2E)" designation specifies the trans stereochemistry of the alkene double bond, a critical feature that dictates the molecule's three-dimensional shape and, consequently, its interaction with other molecules and its packing in the solid state. This specific stereoisomer is often crucial for achieving desired reactivity and biological activity in drug development pipelines.

The integrity of any research involving this compound begins with confirming its identity and purity. The following table summarizes its primary molecular identifiers.

Table 1: Molecular Identifiers for Ethyl (2E)-3-(4-fluorophenyl)acrylate

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 352-03-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁FO₂ | [2] |

| Molecular Weight | 194.20 g/mol | [2] |

| MDL Number | MFCD02252625 |[2] |

Physicochemical Properties

The bulk properties of a compound, such as its state, color, melting point, and boiling point, are the first line of characterization. They provide immediate information about purity and are critical for designing reaction conditions, purification strategies, and formulation processes.

Appearance and Odor

At standard temperature and pressure, ethyl (2E)-3-(4-fluorophenyl)acrylate is typically a white to off-white solid. While specific odor information is not prominently documented, related acrylate and cinnamate esters are known for having characteristic, often fruity or balsamic, odors[3].

Thermal Properties

The thermal behavior of a solid is a strong indicator of its purity. A sharp, well-defined melting point range suggests a highly pure substance, whereas a broad melting range often indicates the presence of impurities, which disrupt the crystal lattice.

Table 2: Thermal and Density Properties

| Property | Value | Comments | Source |

|---|---|---|---|

| Melting Point | Not available | Experimental data for the title compound is not readily available. The related compound, 2-acetylphenyl (2E)-3-(4-fluorophenyl)acrylate, has a melting point of 80–82°C.[4] | N/A |

| Boiling Point | 269°C (at 760 mmHg) | This value is experimentally determined and serves as a key parameter for purification by distillation under atmospheric or reduced pressure.[2] |

| Density | ~1.134 g/cm³ (Predicted) | Density is a useful parameter for solvent selection and process scale-up calculations. |[5] |

Solubility Profile

Understanding a compound's solubility is paramount for its application in synthesis, purification, and biological assays. The solubility of ethyl (2E)-3-(4-fluorophenyl)acrylate is governed by the polarity of its constituent parts: the relatively nonpolar fluorophenyl ring and the polar ethyl ester group. This amphiphilic nature suggests solubility in a range of organic solvents.

From the behavior of similar compounds like ethyl cinnamate, it is predicted to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone, while having low solubility in water[3][6].

Expert Insight: The choice of solvent for recrystallization, a primary purification technique, hinges on this profile. An ideal solvent would dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures, allowing for the formation of pure crystals upon cooling. A solvent pair, such as ethanol-water or hexane-ethyl acetate, is often employed to achieve this delicate balance.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. For drug development professionals, rigorous spectroscopic confirmation is a non-negotiable step for compound verification and regulatory submission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For ethyl (2E)-3-(4-fluorophenyl)acrylate, the key diagnostic signals are the two doublets for the vinylic protons. Their large coupling constant (J value, typically ~16 Hz) is definitive proof of the trans or (E)-configuration of the double bond[7][8].

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The key signals include the carbonyl carbon of the ester (downfield, ~166 ppm), the carbons of the aromatic ring, and the carbons of the ethyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: As experimental data for the title compound is not available, these are predicted values based on analogous structures like ethyl (E)-3-(4-methoxyphenyl)acrylate and ethyl (E)-3-(2-chlorophenyl)acrylate. The solvent is assumed to be CDCl₃.)[7][8]

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Protons | ~7.65 | d | ~16.0 | Vinylic CH |

| ~7.50 | m | Aromatic CH | ||

| ~7.10 | m | Aromatic CH | ||

| ~6.40 | d | ~16.0 | Vinylic CH | |

| ~4.25 | q | ~7.1 | O-CH₂ | |

| ~1.33 | t | ~7.1 | CH₃ | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbons | ~166.5 | C=O (Ester) | ||

| ~163.0 (d) | C-F (Aromatic) | |||

| ~143.0 | Vinylic CH | |||

| ~131.0 (d) | C (Aromatic) | |||

| ~130.0 (d) | CH (Aromatic) | |||

| ~118.0 | Vinylic CH | |||

| ~116.0 (d) | CH (Aromatic) | |||

| ~60.5 | O-CH₂ | |||

| ~14.3 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2980 | Medium-Weak | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1640 | Strong | C=C Stretch (Alkene) |

| ~1590, ~1510 | Medium | C=C Stretch (Aromatic) |

| ~1250-1150 | Strong | C-O Stretch (Ester) |

| ~1220 | Strong | C-F Stretch |

| ~980 | Strong | =C-H Bend (trans Alkene) |

Expert Insight: The strong absorption at ~1720 cm⁻¹ is a classic indicator of an α,β-unsaturated ester carbonyl group. The presence of a strong band around 980 cm⁻¹ further corroborates the (E)-configuration of the double bond, making IR a quick and valuable tool for stereochemical assessment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecule's structure. For ethyl (2E)-3-(4-fluorophenyl)acrylate, the molecular ion peak [M]⁺ would be expected at m/z 194.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be followed. The following sections detail the methodologies for obtaining the physical characteristics described above.

Workflow for Physicochemical Characterization

Caption: Standard workflow for the physical and structural characterization of a chemical standard.

Protocol 1: Melting Point Determination

-

Instrument Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

-

Sample Preparation: Finely crush a small amount of the crystalline sample to ensure uniform heat transfer.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to about 15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has melted (clear point). This range is the melting point.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if the solvent does not provide a lock signal.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale to the TMS or residual solvent peak. Integrate the ¹H signals and pick all peaks in both spectra.

Conclusion

The physical characteristics outlined in this guide provide a robust foundation for the reliable use of ethyl (2E)-3-(4-fluorophenyl)acrylate in research and development. From its fundamental molecular identity and thermal properties to its detailed spectroscopic fingerprint, these data points are essential for ensuring purity, confirming structural integrity, and designing subsequent synthetic transformations or biological evaluations. The adherence to rigorous, well-defined experimental protocols is critical for the reproducibility and validity of these characteristics.

References

-

Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 11), o1610. [Link]

-

Crasto, A. M. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Manivel, Y., et al. (2012). 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o489. [Link]

-

Castro Agudelo, N. A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCrData, 2(8), x171228. [Link]

-

Wikipedia. (2023). Ethyl acrylate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

FooDB. (2010). Showing Compound Ethyl cinnamate (FDB012002). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 352-03-4 | ethyl (E)-3-(4-fluorophenyl)acrylate - Synblock [synblock.com]

- 3. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]

- 4. 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. core.ac.uk [core.ac.uk]

- 6. Ethyl cinnamate | 103-36-6 [chemicalbook.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl(E)-3-(4-methoxyphenyl)acrylate [orgspectroscopyint.blogspot.com]

- 8. rsc.org [rsc.org]

synthesis of heterocyclic compounds from ethyl (2E)-3-(4-fluorophenyl)acrylate

Application Note: Synthesis of Heterocyclic Compounds from Ethyl (2E)-3-(4-fluorophenyl)acrylate

Abstract

Ethyl (2E)-3-(4-fluorophenyl)acrylate (Ethyl p-fluorocinnamate) is a versatile

Part 1: Reactivity Profile & Strategic Analysis

The starting material, ethyl (2E)-3-(4-fluorophenyl)acrylate, possesses two electrophilic centers: the

-

Michael Acceptor Capability: The conjugated system is highly susceptible to nucleophilic attack at the

-position by amines, hydrazines, and thiols. -

Dipolarophilic Character: The C=C double bond serves as an excellent trap for 1,3-dipoles (e.g., azomethine ylides, nitrile oxides), facilitating the construction of complex ring systems with high stereocontrol.

Reactivity Map

Figure 1: Divergent synthesis pathways from ethyl (2E)-3-(4-fluorophenyl)acrylate.

Part 2: Experimental Protocols

Protocol A: Synthesis of 5-(4-Fluorophenyl)pyrazolidin-3-one

Target Class: Anti-inflammatory, COX-2 inhibitors. Mechanism: Aza-Michael addition followed by intramolecular aminolysis.

Materials:

-

Ethyl (2E)-3-(4-fluorophenyl)acrylate (1.0 equiv)

-

Hydrazine hydrate (80% or 99%, 5.0 equiv)

-

Absolute Ethanol (Solvent)[1]

-

Glacial Acetic Acid (Catalyst/Solvent modifier - optional)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.94 g (10 mmol) of ethyl (2E)-3-(4-fluorophenyl)acrylate in 20 mL of absolute ethanol.

-

Addition: Add 2.5 mL (~50 mmol) of hydrazine hydrate dropwise at room temperature. Note: A large excess of hydrazine is used to prevent the formation of azines or dimers.

-

Reflux: Heat the reaction mixture to reflux (80 °C) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1).

-

Workup:

-

Cool the mixture to room temperature.

-

If a precipitate forms (often the product), filter the solid and wash with cold ethanol (2 x 5 mL).

-

If no precipitate forms, concentrate the solvent under reduced pressure (rotary evaporator).

-

Triturate the resulting residue with cold diethyl ether or hexane to induce crystallization.

-

-

Purification: Recrystallize from ethanol/water (9:1) to yield white/off-white crystals.

Expected Data:

-

Yield: 75–85%

-

Melting Point: 165–168 °C (Lit. range for analogs)

-

Key IR Peaks: 3200 cm⁻¹ (NH), 1680 cm⁻¹ (C=O, amide).

Protocol B: Synthesis of 6-(4-Fluorophenyl)-5,6-dihydrouracil

Target Class: Antimetabolites, Dihydropyrimidine dehydrogenase (DPD) inhibitors. Mechanism: Base-catalyzed condensation with urea.

Materials:

-

Ethyl (2E)-3-(4-fluorophenyl)acrylate (10 mmol)

-

Urea (15 mmol)

-

Sodium Ethoxide (NaOEt) (20 mmol) [Prepared in situ from Na metal and dry EtOH]

-

Dry Ethanol (30 mL)

Step-by-Step Methodology:

-

Catalyst Preparation: In a dry three-neck flask under nitrogen, dissolve 0.46 g of sodium metal in 30 mL of dry ethanol to generate a NaOEt solution.

-

Reagent Mixing: Add 0.90 g (15 mmol) of dry urea to the ethoxide solution and stir for 10 minutes.

-

Substrate Addition: Add 1.94 g (10 mmol) of ethyl (2E)-3-(4-fluorophenyl)acrylate.

-

Reaction: Reflux the mixture for 6–8 hours. The solution typically turns yellow/orange.

-

Quenching:

-

Cool the mixture to 0 °C in an ice bath.

-

Neutralize carefully with dilute HCl (1N) until pH ~5–6.

-

A solid precipitate should form upon acidification.

-

-

Isolation: Filter the solid, wash with cold water (to remove salts and excess urea), and dry in a vacuum oven at 50 °C.

-

Purification: Recrystallize from ethanol/DMF if necessary.

Mechanistic Insight: The strong base (ethoxide) deprotonates the urea, increasing its nucleophilicity for the Michael addition. The subsequent cyclization involves the attack of the second nitrogen on the ester carbonyl, releasing ethanol.

Protocol C: Synthesis of Pyrrolidine-3-carboxylates (1,3-Dipolar Cycloaddition)

Target Class: Proline analogs, peptidomimetics. Mechanism: [3+2] Cycloaddition of an azomethine ylide (generated in situ) with the acrylate dipolarophile.

Materials:

-

Ethyl (2E)-3-(4-fluorophenyl)acrylate (1.0 equiv)

-

Sarcosine (N-methylglycine) (1.2 equiv)

-

Paraformaldehyde (1.5 equiv)

-

Toluene (Solvent)

-

Dean-Stark trap (for water removal)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Loading: Add 1.94 g (10 mmol) of the acrylate, 1.07 g (12 mmol) of sarcosine, and 0.45 g (15 mmol) of paraformaldehyde to 40 mL of toluene.

-

Reaction: Reflux the mixture vigorously (110 °C) for 12–16 hours. The reaction generates the azomethine ylide in situ via decarboxylation of the oxazolidin-5-one intermediate formed from sarcosine and formaldehyde.

-

Monitoring: Monitor by TLC. The acrylate spot should disappear, and a new, more polar spot (pyrrolidine) should appear.

-

Workup:

-

Remove the solvent under reduced pressure.[2]

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash with water (2 x 20 mL) and brine (20 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

-

Purification: Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).

Stereochemistry Note: This reaction typically favors the trans-isomer (2,3-trans or 3,4-trans depending on substitution) due to the geometry of the transition state, but a mixture of diastereomers is common.

Part 3: Data Summary & Troubleshooting

| Protocol | Target Heterocycle | Key Reagents | Typical Yield | Critical Parameter |

| A | Pyrazolidin-3-one | Hydrazine Hydrate | 80% | Excess hydrazine prevents dimerization. |

| B | Dihydrouracil | Urea, NaOEt | 65% | Anhydrous conditions required for base stability. |

| C | Pyrrolidine | Sarcosine, (CH₂O)ₙ | 70% | Efficient water removal (Dean-Stark) drives ylide formation. |

Troubleshooting Guide

-

Low Yield in Protocol B: Ensure the ethanol is strictly anhydrous. Water quenches the ethoxide base, stalling the Michael addition.

-

Oiling out in Protocol A: If the product forms an oil, scratch the flask walls with a glass rod or seed with a crystal from a previous batch. Cooling to -20 °C overnight often induces crystallization.

-

Incomplete Reaction in Protocol C: Add fresh paraformaldehyde (0.5 equiv) after 12 hours if starting material persists.

Part 4: References

-

Pyrazolidinone Synthesis:

-

Levai, A. (2005). Synthesis of 2-pyrazolines by the reactions of

-unsaturated aldehydes, ketones, and esters with hydrazines. Journal of Heterocyclic Chemistry, 42(5), 741–753. Link

-

-

Dihydrouracil Synthesis:

-

Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. (Discusses mechanistic overlap with urea condensations). Link

-

Fuchigami, T., et al. (1985). Electrochemical synthesis of 5,6-dihydrouracils. Bulletin of the Chemical Society of Japan. (Provides baseline for chemical vs electrochemical routes).

-

-

1,3-Dipolar Cycloaddition:

-

Pandey, G., et al. (2006). [3+2] Cycloaddition of non-stabilized azomethine ylides: A rapid entry into highly functionalized pyrrolidines. Tetrahedron Letters, 47(45), 7923-7926. Link

-

Nair, V., et al. (2012). Recent advances in the chemistry of azomethine ylides.[3] Chemical Society Reviews, 41, 7737-7746. Link

-

Disclaimer: The protocols described herein involve the use of hazardous chemicals (hydrazine, sodium ethoxide). All experiments must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application of Ethyl (2E)-3-(4-fluorophenyl)acrylate in the Synthesis of Nematic Liquid Crystals

Introduction

In the landscape of advanced materials, liquid crystals (LCs) hold a pivotal role, underpinning technologies from high-resolution displays to tunable optical components. The molecular architecture of a liquid crystal dictates its mesomorphic properties, and the incorporation of fluorine atoms is a well-established strategy to modulate key parameters such as dielectric anisotropy, viscosity, and thermal range of the mesophase. Ethyl (2E)-3-(4-fluorophenyl)acrylate serves as a valuable and versatile precursor in the synthesis of fluorinated liquid crystal molecules. Its structure, featuring a reactive acrylate group, a rigid phenyl ring, and a strategically placed fluorine atom, makes it an ideal building block for creating calamitic (rod-shaped) liquid crystals.

This application note provides a comprehensive guide for researchers and scientists on the utilization of ethyl (2E)-3-(4-fluorophenyl)acrylate in the synthesis of a target nematic liquid crystal, 4-cyanophenyl (2E)-3-(4-fluorophenyl)acrylate. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Core Concepts: The Role of Fluorine and the Cinnamate Moiety

The 4-fluorophenyl group in the starting material is crucial for inducing or enhancing the desired liquid crystalline properties. The high electronegativity of the fluorine atom introduces a significant dipole moment perpendicular to the long axis of the molecule. This lateral fluorine substitution can influence the molecular packing in the mesophase, often leading to a reduction in melting point and the stabilization of the nematic phase.

The cinnamate ester linkage, formed in the final synthetic step, provides a rigid core structure that is essential for the formation of a stable mesophase. The extended conjugation of the phenyl ring and the acrylate system contributes to the molecular anisotropy, a prerequisite for liquid crystallinity.

Synthetic Strategy: A Two-Step Approach to 4-cyanophenyl (2E)-3-(4-fluorophenyl)acrylate

The synthesis of the target liquid crystal from ethyl (2E)-3-(4-fluorophenyl)acrylate is achieved through a robust two-step process. This involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by an esterification reaction with a mesogenic phenol, in this case, 4-cyanophenol.

Caption: Synthetic workflow for the preparation of a nematic liquid crystal.

Part 1: Synthesis of (2E)-3-(4-fluorophenyl)acrylic acid

Principle:

The first step involves the base-catalyzed hydrolysis of the ethyl ester to its corresponding carboxylic acid. Sodium hydroxide is used to saponify the ester, followed by acidification to protonate the carboxylate salt, yielding the desired carboxylic acid. Ethanol is used as a co-solvent to ensure the miscibility of the organic ester in the aqueous base.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl (2E)-3-(4-fluorophenyl)acrylate | 194.20 | 10.0 g | 51.5 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.12 g | 103 |

| Ethanol (95%) | - | 100 mL | - |

| Deionized Water | - | 50 mL | - |

| Hydrochloric Acid (HCl), concentrated | - | As needed | - |

Experimental Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (51.5 mmol) of ethyl (2E)-3-(4-fluorophenyl)acrylate in 100 mL of 95% ethanol.

-

Saponification: In a separate beaker, dissolve 4.12 g (103 mmol) of sodium hydroxide in 50 mL of deionized water. Add the sodium hydroxide solution to the flask containing the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2. A white precipitate of (2E)-3-(4-fluorophenyl)acrylic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

A white crystalline solid. The expected yield is typically in the range of 85-95%.

Part 2: Synthesis of 4-cyanophenyl (2E)-3-(4-fluorophenyl)acrylate

Principle:

The second step is a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.[1][2][3] Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) serves as a catalyst to facilitate the nucleophilic attack of the phenol.[1][3]

Sources

Technical Support Center: Preventing Polymerization of Ethyl (2E)-3-(4-fluorophenyl)acrylate

Welcome to the technical support guide for ethyl (2E)-3-(4-fluorophenyl)acrylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reactive monomer. Uncontrolled polymerization can compromise experimental results and pose significant safety risks. This guide provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you maintain your material in its optimal, unpolymerized state.

Section 1: At-a-Glance Storage Protocol

For experienced users, this table summarizes the critical parameters for the safe storage of ethyl (2E)-3-(4-fluorophenyl)acrylate.

| Parameter | Recommendation | Rationale & Critical Notes |

| Atmosphere | Air (Headspace) | Crucial. The standard inhibitor, MEHQ (Monomethyl Ether of Hydroquinone), requires dissolved oxygen to function effectively.[1][2][3][4] Storing under an inert gas (N₂, Ar) will render the inhibitor useless and promote polymerization.[5][6] |

| Temperature | ≤ 35°C (≤ 95°F) | To minimize thermally-induced self-initiation of polymerization.[4][5][6] Ideal ambient temperature is between 15-25°C (59-77°F).[7] Avoid heat sources and direct sunlight.[8][9] |

| Inhibitor | MEHQ (Standard) | Typically added at 15 ± 5 ppm.[3][6] MEHQ scavenges peroxy radicals that lead to polymerization, but only in the presence of oxygen.[10][11] |

| Light Exposure | Avoid / Dark Storage | Store in an amber or opaque container. UV light can provide the energy to initiate free-radical polymerization.[9] |

| Container | Tightly Sealed | Prevents contamination and evaporation of the monomer. Use original packaging where possible. Recommended materials include stainless steel or aluminum.[2][5] |

| Shelf Life | ~1 Year (Unopened) | Under ideal conditions, a one-year shelf life can be expected.[4][5] Practice a "first-in-first-out" inventory system.[2] For extended storage (>1 month), consider replenishing dissolved oxygen.[5] |

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter, providing diagnostic questions and recommended actions.

Issue 1: "My monomer appears viscous or cloudy. What is happening?"

An increase in viscosity is a primary indicator that polymerization has begun.[12] The formation of oligomers and polymer chains increases the resistance to flow.

-

Causality: This is often the result of inhibitor depletion, prolonged exposure to moderate heat, or accidental exposure to a polymerization initiator. Even ambient temperatures can be sufficient to cause slow polymerization over time if the inhibitor is compromised.[13]

-

Action Plan:

-

Do NOT Use: Do not use the material for any experiment where monomer purity is critical. The presence of oligomers will alter stoichiometry and reaction kinetics.

-

Safety Check: Check if the container is warm. If it is, proceed to Issue 2.

-

Assess Usability: If the container is at ambient temperature and the viscosity change is minor, it might be usable for non-critical applications. However, for drug development or quantitative studies, the material's purity is compromised.

-

Dispose: If viscosity is significantly high or solids are present, the material should be disposed of according to your institution's hazardous waste guidelines.[8]

-

Issue 2: "The container feels warm to the touch. What should I do?"

A warm container is a critical warning sign of active, runaway exothermic polymerization.[11] This is a hazardous situation that can lead to a rapid increase in temperature and pressure, potentially causing the container to rupture.

-

Causality: Free-radical polymerization is a highly exothermic process.[11] The heat generated accelerates the reaction, creating a dangerous feedback loop. This is most often caused by a complete depletion of the inhibitor followed by exposure to an initiator like heat or light.

-

IMMEDIATE ACTION PLAN:

-

Do NOT move the container if it is venting or bulging.

-

Evacuate the immediate area and alert your safety officer.

-

If it is safe to do so and the container is not sealed, you can attempt to cool the container in an ice bath from a safe distance to slow the reaction.

-

Treat as a hazardous event and follow your site's emergency procedures.

-

Issue 3: "I stored my monomer under nitrogen/argon, and it solidified. Why?"

This is a common mistake resulting from a misunderstanding of the stabilization mechanism for acrylates inhibited with MEHQ.

-

Causality: Standard phenolic inhibitors like MEHQ do not react directly with carbon-centered radicals. Their inhibitory action is dependent on the presence of dissolved oxygen.[1][10][14] By creating an inert atmosphere, you removed a key reactant required for stabilization, allowing free-radical polymerization to proceed unchecked.

-

Action Plan:

Section 3: The Science of Stabilization

Understanding the mechanism of polymerization and inhibition is key to preventing it. Acrylates undergo free-radical polymerization, a chain reaction involving three main phases: initiation, propagation, and termination.

-

Initiation: A free radical (R•) is formed, often from exposure to heat or light. This radical attacks the carbon-carbon double bond of the acrylate monomer (M), creating a new, larger radical (RM•).

-

Propagation: The new radical (RM•) attacks another monomer, extending the chain (RM₂•, RM₃•, etc.). This is the primary polymer-forming step and is highly exothermic.

-

Termination: Two growing radical chains combine to form a stable, non-radical polymer chain, ending the reaction.

The role of the MEHQ/Oxygen system is to intercept the process before significant propagation can occur.

Caption: Free-radical polymerization and the MEHQ/O₂ inhibition mechanism.

As the diagram illustrates, dissolved oxygen is essential for converting the highly reactive propagating radical (M•) into a peroxy radical (MOO•). MEHQ is exceptionally effective at quenching this peroxy radical, thereby terminating the chain reaction and preventing polymerization.[10][11][14]

Section 4: Detailed Protocols & Best Practices

Protocol 4.1: Recommended Storage Procedure

-

Receival: Upon receiving a new container, inspect it for any signs of damage, leaks, or bulging. Check the certificate of analysis for the inhibitor type (should be MEHQ) and concentration.

-

Labeling: Label the container with the date received.

-

Storage Location: Place the container in a designated, well-ventilated area for flammable liquids. The location must be away from direct sunlight, heat sources (ovens, hot plates), and any sources of UV light.[8][9]

-

Temperature: Ensure the ambient storage temperature does not exceed 35°C (95°F).[6]

-

Inventory: Log the material into your inventory using a "first-in-first-out" system to prevent overstorage.[4]

-

Handling: When opening a container for the first time, do so in a well-ventilated area or chemical fume hood. After dispensing the required amount, securely tighten the cap to prevent contamination.[1] Ensure the air headspace is maintained.

Protocol 4.2: Safely Inspecting for Polymerization

This workflow should be followed before each use, especially for containers that have been stored for several months.

Caption: Troubleshooting workflow for inspecting monomer stability.

Section 5: Frequently Asked Questions (FAQs)

-

Q1: What is the ideal storage temperature for ethyl (2E)-3-(4-fluorophenyl)acrylate? The monomer should be stored at a temperature not exceeding 35°C (95°F).[4][6] The optimal range for maintaining stability while preventing freezing is between 15°C and 25°C (59°F to 77°F).[7]

-

Q2: Should I refrigerate the monomer for longer shelf life? For unopened , factory-sealed containers, refrigeration at 2-8°C can extend shelf life.[12] However, it is critical to allow the container to warm up completely to room temperature before opening it. Opening a cold container will cause moisture from the air to condense inside, which can act as a polymerization initiator. For opened containers, refrigeration is NOT recommended due to the risk of moisture condensation with each temperature cycle.[12] Room temperature storage in a dry place is preferred for opened containers.

-

Q3: Why is storing under air necessary? I thought inert gas was better for chemical storage. While inert gas is ideal for many sensitive reagents, it is detrimental for acrylate monomers stabilized with phenolic inhibitors like MEHQ.[1] The MEHQ inhibitor requires the presence of dissolved oxygen to effectively terminate the polymerization chain reaction.[3][10] Removing oxygen by blanketing with nitrogen or argon deactivates the primary stabilization mechanism.

-

Q4: What is MEHQ and how does it work? MEHQ (Monomethyl Ether of Hydroquinone or 4-Methoxyphenol) is a widely used free-radical polymerization inhibitor.[10][11] It functions by donating a hydrogen atom to a peroxy radical, converting it into a stable, non-reactive species.[11] This process, which requires oxygen, effectively stops the polymerization chain reaction before it can build large polymer molecules.

-

Q5: How long can I store the monomer? Under the recommended conditions (under air, ≤ 35°C, dark), an unopened container has an expected shelf life of about one year.[4][5] Once opened, the shelf life can be shorter. Always practice a "first-in-first-out" inventory policy.[2] For containers stored longer than a month, it is advisable to ensure the dissolved oxygen content is sufficient, which can be done by gently aerating the product.[5]

-

Q6: What materials are safe for storing or handling this monomer? Stainless steel and aluminum are the recommended materials for storage tanks, pipes, and handling equipment.[2][4][5] While carbon steel is not directly corroded by the monomer, any rust that forms could contaminate the product and potentially initiate polymerization.[5] Avoid contact with strong acids, bases, oxidizing agents, and radical-forming compounds.[1][9]

References

-

Gantrade. Key Facts about Acrylate Monomers. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Safety First: Handling and Storage of Butyl Acrylate Monomer. Available from: [Link]

-

ACS Publications. (2020-07-20). Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of Ethyl Acrylate. Available from: [Link]

-

Silver Fern Chemical Inc. The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. Available from: [Link]

-

American Chemical Society. (2005-06-01). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Available from: [Link]

-

Royal Society of Chemistry. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. Available from: [Link]

-

Nailed It Beauty. How To Store Liquid Monomers for Maximum Shelf Life. Available from: [Link]

-

ResearchGate. (2005). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Available from: [Link]

-

ResearchGate. (2002). Radical polymerization of ethyl acrylate with dead end polymerization conditions. Available from: [Link]

-

Synthomer. (2020-09-22). METHYL ACRYLATE - STABILIZED Technical Data Sheet. Available from: [Link]

-

Tejarat Gostar Holding. (2024-07-15). Understanding Butyl Acrylate: production, applications, and storage. Available from: [Link]

-

Taylor & Francis. Ethyl acrylate – Knowledge and References. Available from: [Link]

-

Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters. Available from: [Link]

-

Research India Publications. Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. International Journal of Applied Chemistry. Available from: [Link]

-

Synthomer. (2020-09-22). ETHYL ACRYLATE STABILIZED Technical Data Sheet. Available from: [Link]

-

RadTech. (2012). Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech Report. Available from: [Link]

-

Sasol. (2023-10-25). Ethyl Acrylate Safety Data Sheet. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. synthomer.com [synthomer.com]

- 3. petrochemistry.eu [petrochemistry.eu]

- 4. jamorin.com [jamorin.com]

- 5. synthomer.com [synthomer.com]

- 6. lgchemon.com [lgchemon.com]

- 7. gantrade.com [gantrade.com]

- 8. Mia Secret Store [miasecretstore.com]

- 9. sasoltechdata.com [sasoltechdata.com]

- 10. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting the Kno-even-a-gel Condensation of 4-Fluorobenzaldehyde

Welcome to the dedicated technical support center for the Knoevenagel condensation, with a specific focus on reactions involving 4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this essential carbon-carbon bond-forming reaction.

Foundational Understanding: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction that results in an α,β-unsaturated product.[1][2] The reaction is typically catalyzed by a weak base, such as an amine.[1] The active methylene compound must possess electron-withdrawing groups to facilitate deprotonation by a mild base.[1]

The Unique Case of 4-Fluorobenzaldehyde

4-Fluorobenzaldehyde is a common substrate in Knoevenagel condensations due to the electron-withdrawing nature of the fluorine atom, which activates the aldehyde group towards nucleophilic attack. However, this reactivity can also lead to specific challenges, which this guide will address.

Reaction Mechanism Overview

The generally accepted mechanism involves the following key steps:

-

Deprotonation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[3][4]

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.[5][6][7]

-

Intermediate Formation: An aldol-type addition intermediate is formed.[8][9]

-

Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.[5]

With amine catalysts like piperidine, an alternative pathway involving the formation of an iminium ion intermediate is also proposed, which then reacts with the enolate.[8][9]

Caption: Generalized Knoevenagel condensation mechanism.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Knoevenagel condensation of 4-fluorobenzaldehyde in a question-and-answer format.

Q1: My reaction is showing low to no yield. What are the primary causes?

A1: Low or no yield is a frequent issue and can be attributed to several factors. A systematic approach is best for troubleshooting.[10]

-

Catalyst Inefficiency: The choice and condition of the catalyst are paramount. Weak bases like piperidine, pyridine, or ammonium salts are standard.[11] If the catalyst is old or degraded, its activity will be compromised.

-

Inactive Methylene Compound: The acidity of the active methylene compound is critical for deprotonation by a weak base.[11]

-

Solution: Ensure your active methylene compound has strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common and effective choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[11]

-

-

Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are key parameters.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). While many Knoevenagel condensations proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.[10] The reaction produces water, which can inhibit the reaction; removing it via azeotropic distillation (e.g., with a Dean-Stark trap) or molecular sieves can improve yields.[14][15]

-

Q2: I'm observing significant side product formation. How can I improve the selectivity?

A2: Side reactions can compete with the desired condensation, reducing the purity and yield of your product.

-

Self-Condensation of Aldehyde: Using a base that is too strong can promote the self-condensation of 4-fluorobenzaldehyde.[1][14]

-

Solution: A weak base is generally preferred.[14] Carefully control the stoichiometry of your reactants.

-

-

Michael Addition: The α,β-unsaturated product can sometimes undergo a Michael addition with another molecule of the active methylene compound.

-

Solution: This is more common with stronger bases. Using a milder catalyst and carefully controlling the stoichiometry can minimize this side reaction.[16]

-

-

Aromatic Nucleophilic Substitution (SNAr): In the presence of secondary cyclic amines (like pyrrolidine or morpholine), a three-component reaction can occur where the fluorine atom on the benzaldehyde ring is substituted by the amine.[17] This is more likely to happen after the initial Knoevenagel condensation, as the product is more activated for SNAr than the starting aldehyde.[17]

-

Solution: If this side reaction is observed, consider using a non-nucleophilic base or a primary/tertiary amine catalyst.

-

Q3: The reaction seems to stall and does not go to completion. What steps can I take?

A3: An incomplete reaction is a common cause of low yields.

-

Insufficient Reaction Time or Temperature: The reaction may simply need more time or energy to proceed.

-

Water Inhibition: As the reaction produces water, the equilibrium can shift back towards the reactants.[15]

-

Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction.

-

Solution: Ensure the catalyst is of good quality and used in the appropriate amount. In some cases, adding a co-catalyst might be beneficial.

-

Q4: How does the choice of solvent impact the reaction with 4-fluorobenzaldehyde?

A4: The solvent plays a crucial role in the Knoevenagel condensation.

-

Polarity: The polarity of the solvent can significantly influence the reaction rate and yield.[10] Polar aprotic solvents like DMF or acetonitrile can lead to high conversions in shorter times.[10] Protic solvents such as ethanol can also be effective.[14]

-

Green Chemistry Approaches: Water has been successfully used as a solvent, aligning with green chemistry principles.[10][18] Solvent-free conditions, sometimes assisted by microwave irradiation, can also be highly effective and environmentally friendly.[19][20]

Caption: A systematic workflow for troubleshooting.

Experimental Protocols

Below are generalized protocols for the Knoevenagel condensation of 4-fluorobenzaldehyde. Note: These are starting points and may require optimization for specific active methylene compounds.

Protocol 1: Standard Procedure with Piperidine Catalyst

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1 equivalent).

-

Add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a 1 to 1.2 molar ratio to the aldehyde.[10]

-

Add a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).[10]

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with a cold solvent like ethanol.[10] If no precipitate forms, proceed with an appropriate workup and purification (e.g., extraction and column chromatography).

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation can significantly accelerate the reaction.[21][22][23]

-

In a microwave-safe vessel, combine 4-fluorobenzaldehyde (1 equivalent) and the active methylene compound (1 equivalent).

-

Add a catalyst, such as urea or triphenylphosphine, which have been shown to be effective under these conditions.[19][21]

-

Irradiate the mixture in a microwave reactor at a specified power and for a short duration (e.g., 1-5 minutes), monitoring for completion.

-

After cooling, the product can often be purified by recrystallization.

Data Summary Table

| Parameter | Recommendation | Rationale |

| Catalyst | Weak bases (piperidine, pyridine, ammonium salts)[11][14] | Strong bases can cause self-condensation of the aldehyde.[1] |

| Active Methylene | Compounds with strong electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate)[1][11] | Ensures sufficient acidity for deprotonation by a weak base. |

| Solvent | Polar aprotic (DMF, acetonitrile) or protic (ethanol)[10][14] | Solvent polarity affects reaction kinetics. |

| Temperature | Room temperature to reflux | Dependent on the reactivity of the substrates; optimization may be required.[10] |

| Water Removal | Recommended, especially for sluggish reactions | Drives the reaction equilibrium towards the product.[14][15] |

References

- Optimizing reaction conditions for Knoevenagel condensation - Benchchem.

- "optimizing reaction conditions for Knoevenagel condensation with ammonium malonate" - Benchchem.

- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications.

- Knoevenagel Condensation - J&K Scientific LLC.

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed.

- Knoevenagel Condensation Reaction - Sigma-Aldrich.

- Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction.

- Knoevenagel condensation - Wikipedia.

- Optimization conditions of Knoevenagel condensation reactions. - ResearchGate.

- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis.

- troubleshooting low yields in Knoevenagel condensation - Benchchem.

- Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate.

- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K.

- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing.

- Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube.

- Troubleshooting Knoevenagel condensation side reactions - Benchchem.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

- Troubleshooting low conversion rates in Knoevenagel reactions - Benchchem.

- Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines - MDPI.

- The Knoevenagel Condensation - Organic Reactions.

- Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds - Bangladesh Journals Online.

- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal.

- Knoevenagel condensation reaction mechanism| Knoevenagel Pronunciation| #BePharmawise - YouTube.

- Knoevenagel condensation - YouTube.

- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing.

- Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC.

- Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. - ResearchGate.

- Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a.

- Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation - Benchchem.

- Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile - arkat usa.

- Novel Methods of Knoevenagel Condensation - Banaras Hindu University.

- Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers.

- Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment - OAText.

- Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles - Semantic Scholar.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. jk-sci.com [jk-sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines | MDPI [mdpi.com]

- 18. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 19. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 20. arkat-usa.org [arkat-usa.org]

- 21. banglajol.info [banglajol.info]

- 22. oatext.com [oatext.com]

- 23. semanticscholar.org [semanticscholar.org]

overcoming low reactivity of starting materials for ethyl (2E)-3-(4-fluorophenyl)acrylate

Case Reference: #CIN-4F-ETH-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering suboptimal conversion rates in the synthesis of ethyl (2E)-3-(4-fluorophenyl)acrylate . This

While the 4-fluorine substituent is electron-withdrawing (EWG) and theoretically activates the ring for oxidative addition (Heck) or the aldehyde for nucleophilic attack (HWE), "low reactivity" typically stems from specific kinetic bottlenecks: rate-limiting oxidative addition in Heck protocols using aryl bromides/chlorides, or moisture-induced quenching in HWE protocols.

This guide provides targeted troubleshooting for both pathways, ensuring you can isolate the root cause and implement a self-validating fix.

Module 1: The Heck Reaction Pathway

Standard Route: 1-Halo-4-fluorobenzene + Ethyl Acrylate

Diagnosis: Why is the reaction stalled?

If you are using 1-bromo-4-fluorobenzene , the C-Br bond energy (approx. 81 kcal/mol) is significantly higher than C-I. The presence of the fluorine atom (EWG) generally aids oxidative addition compared to electron-rich rings (e.g., 4-methoxy), but it is often insufficient to drive the reaction to completion with standard Pd(PPh

Protocol A: The "Jeffery Conditions" Upgrade (Phase Transfer)

To overcome the kinetic barrier of the aryl bromide without switching to the expensive iodide, utilize tetrabutylammonium bromide (TBAB) as a phase-transfer additive. This stabilizes the "naked" Pd(0) species and facilitates the reaction in solid-liquid biphasic systems.

Optimized Protocol:

-

Substrates: 1-bromo-4-fluorobenzene (1.0 equiv), Ethyl acrylate (1.2 equiv).

-

Catalyst: Pd(OAc)

(1-2 mol%). Note: Ligand-free conditions work best here. -

Base: NaHCO

(2.5 equiv) or K -

Additive: TBAB (1.0 equiv) . Crucial for conversion.

-

Solvent: DMF or DMAc (Anhydrous).

-

Conditions: Heat to 100–120 °C for 4–8 hours.

Validation Check:

-

TLC/HPLC: Monitor the disappearance of the aryl bromide. If >10% remains after 4 hours, increase temperature to 130 °C.

-

Color: The reaction mixture should remain dark (active Pd). If it turns essentially clear with black precipitate (Pd black) early on, the catalyst has deactivated. Add more TBAB.

Protocol B: The High-Activity Catalyst (Pd-NHC)

For 1-chloro-4-fluorobenzene (cheapest starting material) or stubborn bromides, standard phosphines are ineffective. Switch to N-Heterocyclic Carbene (NHC) ligands which form a stronger bond to Pd, preventing deactivation.

-

Recommended Catalyst: Pd-PEPPSI-IPr or Herrmann’s Bellerophon .

-

Loading: 0.5 – 1.0 mol%.[1]

-

Base: Cs

CO

Visualizing the Bottleneck

The following diagram illustrates the catalytic cycle. Note the Oxidative Addition step (Red), which is the primary failure point for 4-fluoro-aryl halides.

Figure 1: The Heck Catalytic Cycle. The red node indicates the kinetic bottleneck where 4-fluoro-aryl bromides often stall.

Module 2: The HWE Reaction Pathway

Standard Route: 4-Fluorobenzaldehyde + Triethyl phosphonoacetate

Diagnosis: Why is the yield low?

4-Fluorobenzaldehyde is highly activated for nucleophilic attack due to the inductive EWG effect of fluorine. If reactivity is low, the issue is almost certainly Base/Solvent incompatibility or Enolization .

-

Water Contamination: Phosphonate carbanions are instantly quenched by trace water in solvents.

-

Base Strength: Weak bases (e.g., K

CO -

"Cannizzaro" Competition: If using hydroxide bases, the aldehyde might undergo disproportionation.

Protocol C: Masamune-Roush Conditions (Mild & High Yield)

If standard NaH/THF conditions are messy or low-yielding, use the LiCl/DBU system. This "soft" activation prevents side reactions and is highly effective for sensitive aldehydes.

Optimized Protocol:

-

Reagents: Triethyl phosphonoacetate (1.1 equiv), LiCl (anhydrous, 1.2 equiv), DBU (1.2 equiv).

-

Substrate: 4-Fluorobenzaldehyde (1.0 equiv).

-

Solvent: Acetonitrile (MeCN) or THF (Must be dry).

-

Procedure:

Why this works: The Lithium cation (

Data Comparison: Base Selection

| Base System | Solvent | Temp | Typical Yield (4-F-Cinnamate) | Notes |

| NaH | THF | 0°C | 85-92% | Requires strict anhydrous conditions. |

| K | Toluene | Reflux | 70-80% | Slower; requires heating. |

| LiCl / DBU | MeCN | RT | 94-98% | Mildest; best for purity. |

| NaOEt | EtOH | RT | 60-75% | Risk of transesterification/hydrolysis. |

Frequently Asked Questions (FAQs)

Q1: I see a significant amount of "homocoupling" (biphenyl) in my Heck reaction. Why? A: This is a common side reaction when the olefin concentration is too low or the catalyst loading is too high. The Pd-Aryl species reacts with another aryl halide instead of the acrylate.

-

Fix: Add the aryl halide slowly (syringe pump) or increase the equivalents of Ethyl Acrylate to 1.5 - 2.0. Ensure oxygen is rigorously excluded (Argon sparge).

Q2: Can I use 4-fluorobenzene and do a C-H activation instead of using the halide? A: Direct oxidative Heck (Fujiwara-Moritani) on 4-fluorobenzene is possible but generally suffers from poor regioselectivity (ortho vs meta vs para) and lower yields compared to using the halide. For high-value intermediates, the 1-bromo-4-fluorobenzene route is more reliable and scalable [2].

Q3: My HWE product is a mixture of E and Z isomers. How do I get pure E? A: The HWE reaction with triethyl phosphonoacetate is naturally (E)-selective (>95:5). If you see (Z), ensure you are NOT using the Still-Gennari phosphonate (trifluoroethyl ester). To maximize (E), use the Masamune-Roush (LiCl/DBU) protocol described above, which enhances thermodynamic equilibration to the stable (E)-isomer.

References

-

Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU.[3] Tetrahedron Letters.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[4] Chemical Reviews.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Selection for Efficient Ethyl (2E)-3-(4-Fluorophenyl)acrylate Synthesis